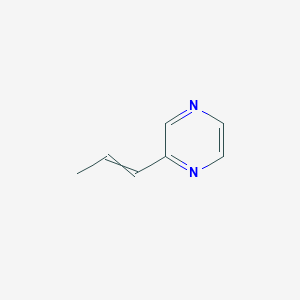
Methylvinylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylvinylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. It is also of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylvinylpyrazine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and purity.
Industrial Production Methods: In industrial settings, this compound is often produced using microwave-assisted synthesis. This method involves a ‘one-pot’ reaction where the starting materials are combined and subjected to microwave irradiation. This technique is efficient and can produce high yields of this compound in a relatively short time .
Chemical Reactions Analysis
Types of Reactions: Methylvinylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine derivatives with reduced nitrogen atoms .
Scientific Research Applications
Methylvinylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound is studied for its role as a semiochemical, which is a chemical substance that carries a message for communication between organisms.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the flavor and fragrance industry to impart a roasted or nutty aroma to food products.
Mechanism of Action
The mechanism by which methylvinylpyrazine exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, altering their activity. For example, as a semiochemical, it can bind to olfactory receptors in insects, triggering behavioral responses. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
Methylvinylpyrazine can be compared with other pyrazine derivatives such as:
- Ethylpyrazine
- Dimethylpyrazine
- Trimethylpyrazine
These compounds share a similar pyrazine ring structure but differ in the nature and position of their substituents. This compound is unique due to its vinyl group, which imparts distinct chemical and physical properties, making it particularly valuable in flavor and fragrance applications .
Properties
CAS No. |
34413-32-6 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-prop-1-enylpyrazine |
InChI |
InChI=1S/C7H8N2/c1-2-3-7-6-8-4-5-9-7/h2-6H,1H3 |
InChI Key |
ZBHYPERRXYKXGT-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/C1=NC=CN=C1 |
Canonical SMILES |
CC=CC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




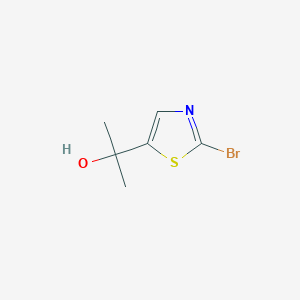
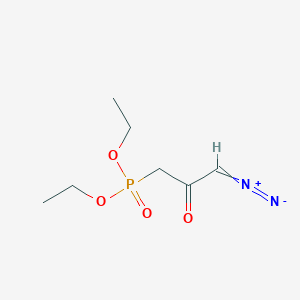
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
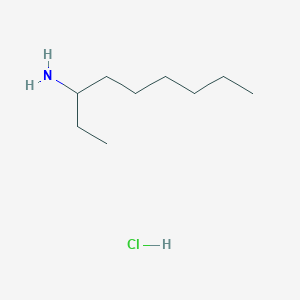
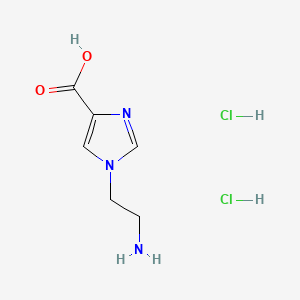
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
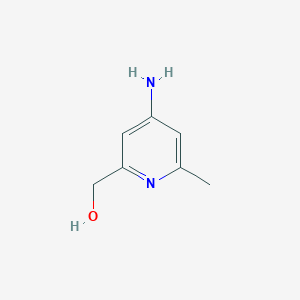
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
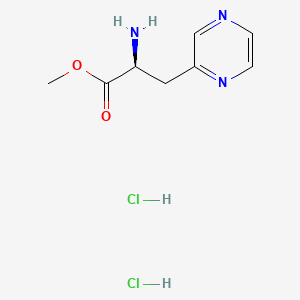

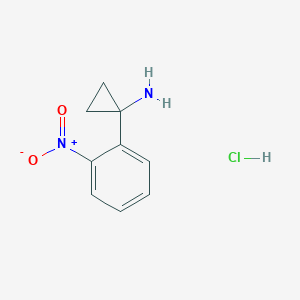
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
